2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic scaffold combining pyrazole and pyridine rings. The substituent at the 2-position is a 5-fluoro-pyridin-2-yl group, which introduces electronic and steric effects that influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-1-2-11(14-6-9)16-7-8-5-13-4-3-10(8)15-16/h1-2,6-7,13H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJXXMFMIHINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Fluorination of Pyridine: The initial step involves the fluorination of pyridine to obtain 5-fluoro-2-pyridine.
Formation of Pyrazolopyridine: The fluorinated pyridine is then subjected to cyclization reactions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[4,3-c]pyridine derivatives and found that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Neurological Disorders
The compound has been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies showed that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that could be exploited for therapeutic purposes .
Antimicrobial Properties
Research has indicated that pyrazolo[4,3-c]pyridine derivatives possess antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics.
Case Study:
A recent publication highlighted the antibacterial effects of a related compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in disk diffusion assays .
Drug Design
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets. These studies suggest that its structural features allow for effective binding to active sites of enzymes related to cancer progression and microbial resistance .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets in the body. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key analogs and their properties:
Key Research Findings
Metabolic Stability : The 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine core (e.g., compound 17 in ) was optimized for metabolic stability in sulfonamide derivatives. Fluorination (as in the target compound) likely extends half-life by reducing cytochrome P450-mediated oxidation .
Kinase Inhibition : The sulfonamido derivative () demonstrated potent kinase inhibition due to its planar naphthalene ring and hydrogen-bonding interactions. The hydroxyethyl group enhances solubility, critical for bioavailability .
Structural Conformation : X-ray crystallography of the 2-methyl derivative () revealed a half-chair conformation in the tetrahydropyridine ring, which may influence binding to enzymatic pockets .
Corrosion Inhibition : Pyrazolo[3,4-b]pyridine analogs () showed 85–92% inhibition efficiency in HCl medium, attributed to electron-withdrawing substituents (e.g., nitro groups) that enhance adsorption on metal surfaces .
Biological Activity
2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS No. 1373223-58-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C11H11FN4
- Molecular Weight : 218.23 g/mol
- CAS Number : 1373223-58-5
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its cytotoxic effects and mechanism of action.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | L1210 | < 1.0 |
| Analog A | HL60 | 0.70 ± 0.14 |
| Analog B | K562 | 1.25 ± 0.35 |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of critical cellular processes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis by interfering with nucleotide metabolism .
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, leading to apoptosis in sensitive cancer cell lines.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity in Leukemia Models :
- Pharmacokinetic Studies :
- Structure-Activity Relationship (SAR) :
Q & A
Q. Table 1: Example Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | 0.039 |
| Hydrogen bond length | 2.86–3.12 Å |
| Displacement parameters | B ≤ 0.3 Å (non-H atoms) |
Advanced: How can researchers design experiments to evaluate the compound’s pharmacological activity?
Methodological Answer:
- Anti-inflammatory assays : Derivatives of pyrazolo[4,3-c]pyridine are tested in vitro using COX-2 inhibition assays (e.g., ELISA) and in vivo models (e.g., carrageenan-induced rat paw edema). Dose-response curves and IC values are calculated .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) quantify affinity for targets like serotonin or dopamine receptors. Structural analogs in show potential for GPCR modulation .
- Toxicity screening : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity. Metabolic stability is evaluated using liver microsomes .
Advanced: How are computational methods applied to study receptor-ligand interactions?
Methodological Answer:
- Ligand docking : Tools like AutoDock Vina or Schrödinger’s Glide are used. For example, the pyrazolo[4,3-c]pyridine scaffold in is docked into GPCR binding pockets. Pose validation includes RMSD calculations (<2.0 Å) .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) analyze binding stability. Key interactions (e.g., π-π stacking with Phe residues) are quantified .
- QSAR modeling : Regression models correlate substituent electronic properties (Hammett σ constants) with bioactivity .
Advanced: How can contradictions in crystallographic data be resolved during structure refinement?
Methodological Answer:
- Data validation : Use checkCIF/PLATON to identify outliers (e.g., unusual bond lengths). For example, reports symmetry codes (x; y+1/2; z+1/2) to resolve packing ambiguities .
- Alternative refinement strategies :
- Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .
Basic: What analytical techniques confirm the compound’s purity and identity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) with UV detection (λ = 254 nm) assess purity (>95%) .
- Elemental analysis : CHN analyzers verify empirical formulas (e.g., CHN for 3-(4-methylphenyl) derivatives) .
- Thermogravimetric analysis (TGA) : Determines decomposition points (e.g., mp 287.5–293.5°C for related compounds) .
Advanced: How can synthetic yield and scalability be optimized for this compound?
Methodological Answer:
- Flow chemistry : Continuous flow reactors (e.g., Vapourtec systems) enhance reproducibility. highlights automated temperature/pressure control for thiazolo-pyridine synthesis, applicable here .
- Catalyst screening : Pd/XPhos systems improve coupling efficiency. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h) .
- Green chemistry : Solvent substitution (e.g., ethanol instead of DCM) and catalyst recycling reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
